3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride
Description
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of two bromine atoms at positions 3 and 6 on the pyrazolo[1,5-a]pyrimidine ring
Properties
IUPAC Name |
3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O.ClH/c7-3-1-9-5-4(8)6(12)10-11(5)2-3;/h1-2H,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJPKFNJNWZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=O)NN21)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one typically involves the bromination of pyrazolo[1,5-a]pyrimidin-2-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or alkyl boronic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Reduction: Pd/C and hydrogen gas in ethanol or methanol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyrimidines can be obtained.
Coupling Products: Diarylated pyrazolo[1,5-a]pyrimidines with different aryl or alkyl groups.
Reduction Products: Pyrazolo[1,5-a]pyrimidin-2-one without bromine atoms.
Scientific Research Applications
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound and its derivatives are studied for their inhibitory effects on enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds through various coupling and substitution reactions.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit monoamine oxidase B by binding to its active site and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one: Lacks the second bromine atom at position 6, which can affect its reactivity and biological activity.
3,5-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one:
3,6-Dinitropyrazolo[1,5-a]pyrimidin-2-one: Contains nitro groups instead of bromine, which significantly alters its chemical properties and reactivity.
Uniqueness
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one is unique due to the presence of two bromine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
